molecular formula C11H15ClN6O4S B10930202 N-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide

N-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10930202
M. Wt: 362.79 g/mol
InChI Key: ZTEHRVRYCOWTSH-UHFFFAOYSA-N
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Description

N-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with chloro and nitro groups, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the chloro and nitro groups: Chlorination and nitration reactions are carried out using reagents such as chlorine gas and nitric acid, respectively.

    Attachment of the propyl chain: This step involves the alkylation of the pyrazole ring with a suitable propyl halide.

    Sulfonamide formation: The final step involves the reaction of the intermediate compound with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The sulfonamide group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions include amino derivatives, substituted pyrazoles, and various sulfonamide derivatives.

Scientific Research Applications

N-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H15ClN6O4S

Molecular Weight

362.79 g/mol

IUPAC Name

N-[3-(4-chloro-3-nitropyrazol-1-yl)propyl]-1,5-dimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C11H15ClN6O4S/c1-8-10(6-13-16(8)2)23(21,22)14-4-3-5-17-7-9(12)11(15-17)18(19)20/h6-7,14H,3-5H2,1-2H3

InChI Key

ZTEHRVRYCOWTSH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)S(=O)(=O)NCCCN2C=C(C(=N2)[N+](=O)[O-])Cl

Origin of Product

United States

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